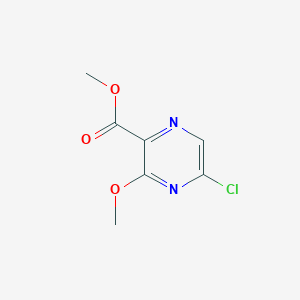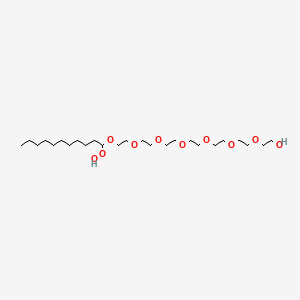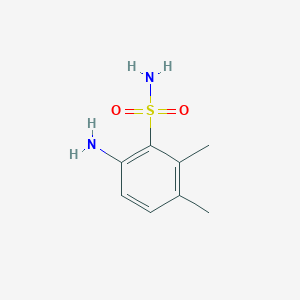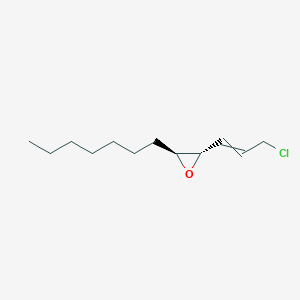
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Substituents: The 2-chloro, 4,5-bis(4-methoxyphenyl), and 6-(methylthio) groups can be introduced through various substitution reactions. For example, chlorination can be done using thionyl chloride, while the methoxyphenyl groups can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their role in DNA and RNA structures.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Used in the development of dyes, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives often involves interaction with biological macromolecules such as enzymes or nucleic acids. For example:
Molecular Targets: Enzymes involved in DNA replication or repair.
Pathways: Inhibition of enzyme activity, leading to disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)-: can be compared with other pyrimidine derivatives such as:
Uniqueness
- The presence of the 6-(methylthio) group might confer unique chemical reactivity and biological activity compared to other similar compounds. This could make it a valuable compound for specific applications in medicinal chemistry or materials science.
Propiedades
Número CAS |
651316-42-6 |
|---|---|
Fórmula molecular |
C19H17ClN2O2S |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
2-chloro-4,5-bis(4-methoxyphenyl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C19H17ClN2O2S/c1-23-14-8-4-12(5-9-14)16-17(21-19(20)22-18(16)25-3)13-6-10-15(24-2)11-7-13/h4-11H,1-3H3 |
Clave InChI |
YZDUJSZLFXJLBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C(N=C2SC)Cl)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)

![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)

![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)


![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)


